molecular formula C13H18OS B13642341 2-(Butylthio)-1-(p-tolyl)ethan-1-one

2-(Butylthio)-1-(p-tolyl)ethan-1-one

Cat. No.: B13642341
M. Wt: 222.35 g/mol
InChI Key: VRRHDJWHWCMFQV-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(p-tolyl)ethan-1-one is an organic compound characterized by the presence of a butylthio group attached to an ethanone backbone, with a p-tolyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with butylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2-(Butylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(p-tolyl)ethan-1-one involves its interaction with specific molecular targets. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The p-tolyl group may also play a role in stabilizing the compound and enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(p-tolyl)ethan-1-one
  • 2-(Ethylthio)-1-(p-tolyl)ethan-1-one
  • 2-(Propylthio)-1-(p-tolyl)ethan-1-one

Uniqueness

2-(Butylthio)-1-(p-tolyl)ethan-1-one is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-butylsulfanyl-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C13H18OS/c1-3-4-9-15-10-13(14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

VRRHDJWHWCMFQV-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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